N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
CAS No.: 5747-82-0
Cat. No.: VC10869919
Molecular Formula: C21H17N3O
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide - 5747-82-0](/images/structure/VC10869919.png)
Specification
CAS No. | 5747-82-0 |
---|---|
Molecular Formula | C21H17N3O |
Molecular Weight | 327.4 g/mol |
IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide |
Standard InChI | InChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |
Standard InChI Key | ZZMBHRGBYQHDRS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide, reflects its core structure:
-
A benzimidazole ring (C₇H₅N₂) fused at the 2-position to a phenyl group.
-
A phenylacetamide group (C₆H₅CH₂CONH-) para-substituted on the benzimidazole-linked phenyl ring.
This configuration combines the planar, aromatic benzimidazole system with the flexible acetamide side chain, enabling diverse molecular interactions.
Table 1: Calculated Physicochemical Properties
The density and pKa values are extrapolated from the structurally related compound 2-(4-methoxyphenyl)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide (CAS 723736-87-6), which shares the acetamide-benzimidazole scaffold . The absence of methoxy and methyl substituents in the target compound likely reduces steric hindrance and alters electronic properties, potentially enhancing bioavailability.
Synthesis and Structural Elucidation
Key Synthetic Routes
While no direct synthesis reports exist for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide, analogous benzimidazole-acetamide hybrids are typically synthesized via:
-
Benzimidazole Formation:
Condensation of 1,2-phenylenediamine with aldehydes under acidic conditions yields the benzimidazole core. For example, reaction with 4-nitrobenzaldehyde forms 2-(4-nitrophenyl)-1H-benzimidazole, which is subsequently reduced to the amine. -
Acetamide Coupling:
The amine intermediate undergoes acylation with phenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the target acetamide.
Representative Reaction Scheme:
Analytical Characterization
-
Infrared Spectroscopy (IR): Expected peaks include N-H stretch (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
-
¹H-NMR: Aromatic protons (δ 7.2–8.5 ppm), acetamide NH (δ 8.1 ppm), and benzimidazole NH (δ 12.5 ppm).
Biological Activities and Mechanisms
Anticancer Activity
Benzimidazoles interfere with microtubule assembly and DNA replication. The related compound N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide (CAS 98806-50-9) inhibits heparanase (IC₅₀ ≈ 0.25 µM), an enzyme promoting tumor metastasis. Structural parallels suggest N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide could share this mechanism, albeit with modified potency due to the acetamide’s flexibility.
Metabolic Regulation
Benzimidazole-acetamides act as allosteric glucokinase activators, enhancing glucose metabolism. For example, analogs increase glucokinase activity by 200–300% at 10 µM, reducing blood glucose levels in diabetic models. The target compound’s phenyl group may stabilize enzyme-ligand interactions via π-stacking with aromatic residues.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Benzimidazole Derivatives
Key Insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume